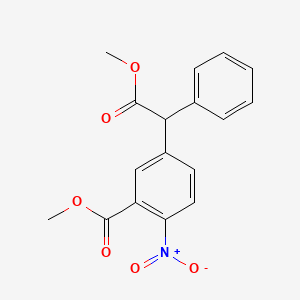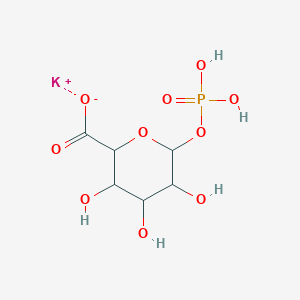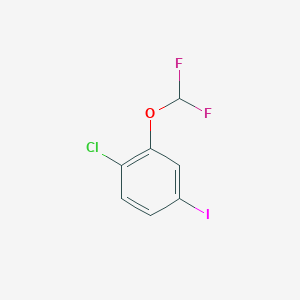
4-Chloro-3-(difluoromethoxy)iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring
Chemical Name: 4-(Difluoromethoxy)iodobenzene
CAS Number: 128140-82-9
Molecular Weight: 270.02 g/mol
Boiling Point: 217-219 °C (lit.)
Density: 1.871 g/mL at 25 °C (lit.)
Refractive Index: n 1.548 (lit.)
Flash Point: >230 °F
Storage Temperature: 2-8°C (protect from light)
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.
Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).
Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.
Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)iodobenzene finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.
Materials Science: For functional materials and polymers.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may act as a:
Reagent: Participating in chemical transformations.
Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).
Vergleich Mit ähnlichen Verbindungen
While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:
Eigenschaften
Molekularformel |
C7H4ClF2IO |
|---|---|
Molekulargewicht |
304.46 g/mol |
IUPAC-Name |
1-chloro-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
CFIFJXAJYKEWIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


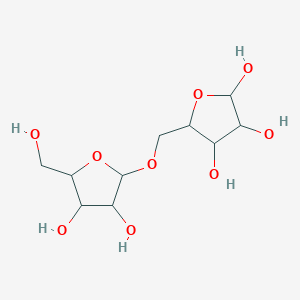


![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)

![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)




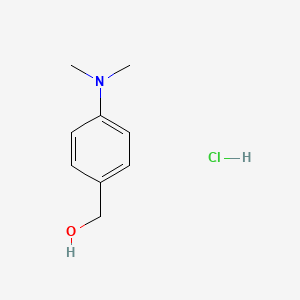
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
